2-Amino-N-methyl-1,8-naphthyridine-3-carboxamide
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Overview
Description
2-Amino-N-methyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The core structure of 1,8-naphthyridines has been utilized in various medicinal and industrial applications due to its stability and reactivity .
Preparation Methods
The synthesis of 2-Amino-N-methyl-1,8-naphthyridine-3-carboxamide can be achieved through several methods:
Friedländer Approach: This method uses green strategies involving the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: The use of metal catalysts such as copper triflate and diethylamine can facilitate the annulation of 2-aminonicotinaldehydes and terminal alkynes to form the 1,8-naphthyridine core.
Chemical Reactions Analysis
2-Amino-N-methyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form corresponding aldehydes.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Common reagents used in these reactions include selenium dioxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include aldehydes and reduced derivatives .
Scientific Research Applications
2-Amino-N-methyl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the development of drugs for bacterial infections and other diseases due to its biological activity.
Material Science: It is utilized as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in various biochemical assays and studies.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Amino-N-methyl-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds such as:
2-Amino-1,8-naphthyridine-3-carboxamide: This compound lacks the N-methyl group, which can affect its reactivity and biological activity.
2-Amino-N-phenyl-1,8-naphthyridine-3-carboxamide: The presence of a phenyl group can enhance its binding affinity to certain targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
60467-56-3 |
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Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-amino-N-methyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N4O/c1-12-10(15)7-5-6-3-2-4-13-9(6)14-8(7)11/h2-5H,1H3,(H,12,15)(H2,11,13,14) |
InChI Key |
LXXZBUQTOQFGIB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N=C2C(=C1)C=CC=N2)N |
Origin of Product |
United States |
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